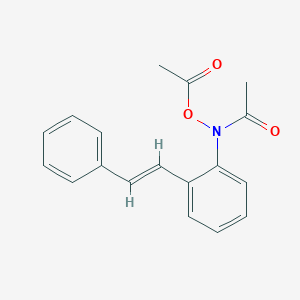

N-Acetoxy-2-acetylaminostilbene

Description

Historical Context of Aromatic Amine and Amide Carcinogens and Their Activated Esters

The story of N-acetoxy-2-acetylaminostilbene is deeply rooted in the broader history of aromatic amines and amides, a class of chemicals long recognized for their carcinogenic potential. The initial link between these compounds and cancer was established in the late 19th century when physicians observed a high incidence of bladder cancer among workers in the dye industry who were heavily exposed to arylamines. nih.gov This occupational hazard spurred extensive research into the mechanisms by which these chemicals induce tumors.

Subsequent laboratory studies revealed that certain azo dyes, arylamines, and their derivatives could cause cancer in animal models, primarily affecting the liver. nih.gov A pivotal discovery in this field was the identification of 2-aminofluorene, a potential pesticide, as a potent carcinogen that rapidly induced cancers in multiple organs of rodents. nih.gov This finding intensified the scientific community's focus on understanding the mode of action of this class of compounds.

A crucial breakthrough came with the realization that aromatic amines and amides are not directly carcinogenic. Instead, they require metabolic activation within the body to be converted into their ultimate carcinogenic forms. nih.gov This activation process primarily occurs in the liver and involves enzymes, now known as the cytochrome P450 systems, which convert the parent compounds into more reactive N-hydroxy derivatives. nih.gov A second essential step, such as acylation or sulfate (B86663) ester formation, is then necessary in target tissues to produce the highly reactive electrophilic species that can damage cellular macromolecules like DNA. nih.gov

Significance of N-Acetoxyesters as Ultimate Carcinogens in Mechanistic Studies

Within this framework of metabolic activation, N-acetoxyesters have gained prominence as key players in mechanistic studies of chemical carcinogenesis. These esters are considered "ultimate carcinogens" because they represent the final, highly reactive forms of aromatic amines and amides that directly interact with cellular components. nih.gov The covalent binding of these ultimate carcinogens to DNA bases or phosphate (B84403) groups creates what are known as premutational lesions. nih.gov

These lesions can disrupt the normal functioning of DNA, and if not properly repaired by the cell's machinery, they can lead to stable, heritable mutations during DNA replication. nih.gov The study of N-acetoxyesters provides a direct window into these initial events of carcinogenesis, allowing researchers to investigate the specific types of DNA damage caused by these compounds and the cellular responses to this damage.

For example, N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF), a related and extensively studied compound, has been shown to primarily form adducts with guanine (B1146940) residues in DNA. nih.govwikipedia.org This specific interaction leads to a local distortion of the DNA helix, which can trigger cellular repair mechanisms or, if unrepaired, result in mutations. nih.gov The use of synthetic N-acetoxyesters in research allows for controlled experiments to dissect these complex processes without the need for metabolic activation systems, simplifying the study of their direct effects on DNA and other cellular targets. oup.com

Role of this compound as a Model Electrophile for Investigating Macromolecular Interactions

This compound (N-acetoxy-AAS) serves as an important model electrophile for investigating the intricate interactions between carcinogens and biological macromolecules. nih.gov As an ultimate carcinogen, it reacts directly with nucleophilic sites in cellular components, most notably DNA and proteins. nih.govnih.gov By studying the reactions of N-acetoxy-AAS in vitro, scientists can identify the specific sites of modification and the types of adducts formed. nih.govnih.gov

This information is crucial for understanding the initial steps of carcinogenesis and for developing a clearer picture of how chemical exposure can lead to genetic mutations and cellular dysfunction. The insights gained from these studies are instrumental in assessing the risks posed by various chemical carcinogens and in developing strategies for cancer prevention.

Detailed Research Findings

In-depth studies have been conducted to elucidate the specific interactions of this compound with cellular nucleophiles, particularly the building blocks of DNA.

When reacted with guanosine (B1672433) and deoxyguanosine in vitro, N-acetoxy-AAS forms several adducts. nih.govnih.gov The primary reaction occurs at the N2 position of the guanine base. nih.gov This initial reaction is followed by a second step where the intermediate reacts with either the N1 or N3 position of the same guanine, leading to the formation of cyclic adducts. nih.gov The predominant products are cyclic N2,N3-guanine adducts. nih.gov The reaction can also proceed through an alternative pathway where the initial attack is at the N1 or N3 position of guanine, resulting in regioisomeric cyclic adducts, though this is a minor pathway. nih.gov Furthermore, the intermediate can react with water, leading to an open-ring structure. nih.gov

These findings are significant as they demonstrate the high reactivity of the guanine base towards N-acetoxy-AAS. nih.gov The formation of these specific adducts provides a molecular basis for the mutagenic and carcinogenic properties of the parent aromatic amine. The structural characterization of these adducts is a critical step in understanding how they are recognized and processed by the cellular DNA repair machinery.

| Reactant | Primary Reaction Site | Major Products | Minor Products |

| Guanosine | N2 of Guanine nih.gov | Cyclic N2,N3-guanine adducts nih.gov | Regioisomeric cyclic adducts nih.gov |

| Deoxyguanosine | N2 of Guanine nih.gov | Cyclic N2,N3-guanine adducts nih.gov | Open ring structures nih.gov |

The study of this compound and related N-acetoxyesters continues to be a cornerstone of research into chemical carcinogenesis. By providing a clear and detailed understanding of the molecular mechanisms of DNA damage, these model compounds help to bridge the gap between chemical exposure and the onset of cancer.

Structure

3D Structure

Properties

CAS No. |

64253-16-3 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

[N-acetyl-2-[(E)-2-phenylethenyl]anilino] acetate |

InChI |

InChI=1S/C18H17NO3/c1-14(20)19(22-15(2)21)18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13H,1-2H3/b13-12+ |

InChI Key |

PEWJEVDTCNGTIM-OUKQBFOZSA-N |

Isomeric SMILES |

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=CC=C2)OC(=O)C |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1C=CC2=CC=CC=C2)OC(=O)C |

Origin of Product |

United States |

Molecular Mechanisms of Dna Adduct Formation by N Acetoxy 2 Acetylaminostilbene

Covalent Binding to Deoxyribonucleic Acid (DNA)

N-acetoxy-2-acetylaminostilbene, specifically its isomer trans-4-N-acetoxy-N-acetylaminostilbene, has been shown to react directly with DNA in vitro. nih.gov This reaction involves the formation of a covalent bond between the chemical and the DNA molecule, creating a DNA adduct. This process is a critical initiating event in chemical mutagenesis and carcinogenesis, as the resulting lesion can lead to errors during DNA replication and transcription. The electrophilic nature of the stilbene (B7821643) derivative, generated from the hydroxamic acid ester, facilitates its attack on nucleophilic sites within the DNA structure. nih.gov

Research indicates that among the DNA bases, guanine (B1146940) is the most reactive target for this compound. nih.gov The primary site of interaction on the guanine base is the exocyclic amino group at the N2 position. nih.gov The electrophile formed from the carcinogen predominantly attacks this N2 position in the first step of the reaction. nih.gov To a lesser extent, reactions at the N1 and N3 positions of guanine have also been noted. nih.gov This preferential binding to guanine is a common feature among many arylamine carcinogens.

The reaction between trans-4-N-acetoxy-N-acetylaminostilbene and guanine nucleosides (guanosine and deoxyguanosine) leads to a variety of adduct structures. The initial attack at the N2 position of guanine forms a reactive quinone-imide intermediate. nih.gov This intermediate can then react further with different nucleophiles within the guanine moiety itself, leading to stable adducts.

Three main types of reaction products have been identified through mass and ¹H-NMR spectroscopy: nih.gov

Angular Cyclic Adducts : These are the predominant products, formed when the intermediate reacts with the N3 position of the same guanine base. nih.gov

Linear Cyclic Adducts : These are formed when the intermediate reacts with the N1 position of the guanine. nih.gov

Open-Ring Adducts : These result from the reaction of the intermediate with water. nih.gov

In studies using the model ultimate carcinogen trans-4-N-acetoxy-N-acetylaminostilbene with guanosine (B1672433) and deoxyguanosine, four main cyclic guanine adducts were predominantly identified. nih.gov These adducts demonstrate that the acetylaminostilbene moiety attaches to both the N2 and N3 positions of the guanine base. nih.gov

A summary of the adducts formed from the reaction of trans-4-N-acetoxy-N-acetylaminostilbene with guanine is presented below.

| Initial Reaction Site | Secondary Reaction Site | Adduct Type | Resulting Structure |

| Guanine N2 | Guanine N3 | Angular Cyclic Adduct | (5R,6R)/(5S,6S)-9-oxo-5,6,7,9-tetrahydro-imidazo(2,1-b)purines |

| Guanine N2 | Guanine N1 | Linear Cyclic Adduct | (6R,7R)/(6S,7S)-9-oxo-5,6,7,9-tetrahydro-imidazo(1,2-a)purines |

| Guanine N2 | Water | Open Ring Adduct | (1R,2R)/(1S,2S)-2-(N2'-guanyl)-1-hydroxyethanes |

Influence of Chromatin Structure on DNA Accessibility and Binding

A comprehensive literature search did not yield specific information on the influence of chromatin structure on DNA accessibility and binding for the chemical compound this compound. Research on this specific topic, including differential binding in linker versus core DNA regions and the impact of histone depletion, has been extensively conducted for the related compound N-acetoxy-2-acetylaminofluorene, but not for the stilbene derivative as per the available scientific literature.

There is no specific information available in the searched literature regarding the differential binding of this compound to internucleosomal linker regions versus nucleosome core DNA.

There is no specific information available in the searched literature regarding the impact of histone depletion on DNA accessibility for this compound.

Quantitative Aspects of DNA Adduct Formation in Experimental Systems

A comprehensive literature search did not yield specific data regarding the quantitative aspects of DNA adduct formation by this compound in experimental systems. While methods for quantitative analysis have been developed for similar compounds like N-acetoxy-2-acetylaminofluorene, specific quantitative data (e.g., pmol/mg DNA) for the stilbene derivative were not found in the reviewed sources.

Methodologies for Detection and Quantitation of DNA Adducts

The identification and quantification of DNA adducts formed by this compound and related compounds are crucial for understanding their mechanisms of genotoxicity. Several sensitive techniques have been developed and are employed for this purpose.

A primary approach involves the enzymatic digestion of DNA to its constituent nucleosides. This is typically achieved using a combination of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline or acid phosphatase. nih.gov Following digestion, the adducted nucleosides are separated and quantified using high-performance liquid chromatography (HPLC). nih.gov This method allows for the identification of specific adduct structures.

An alternative chemical hydrolysis method utilizes anhydrous trifluoroacetic acid (TFA) to release the adducted purine (B94841) bases from the DNA backbone. nih.gov This technique, followed by reverse-phase HPLC, offers a rapid and convenient way to obtain quantitative yields of DNA adducts. nih.gov It has been shown to be effective in preventing the loss of certain adducts and the conversion of one adduct type to another during sample processing. nih.gov

Immunochemical methods provide another powerful tool for detecting DNA adducts. These techniques utilize antibodies that specifically recognize and bind to the adducts within the DNA. One such method is immunofluorescence microscopy, where antibodies raised against specific adducts, such as N-(guanosin-8-yl)-2-acetylaminofluorene (Guo-8-AAF), are used to probe for their presence in cultured cells. nih.govpsu.edu The binding of these primary antibodies is then visualized using a secondary antibody conjugated to a fluorescent molecule. nih.govpsu.edu

Quantitative immunoautoradiography is a related technique that also employs specific antibodies. nih.govpsu.edu In this method, the primary antibody binding is detected using a radiolabeled marker, such as 125I-labeled protein A. nih.govpsu.edu The extent of antibody binding, and thus the amount of adducts, can be quantified by measuring the amount of radioactivity. nih.govpsu.edu

The 32P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts. berkeley.edusemanticscholar.org This technique involves the enzymatic digestion of DNA, followed by the enrichment of the adducted nucleotides. These adducted nucleotides are then radiolabeled using [γ-32P]ATP and polynucleotide kinase. The 32P-labeled adducts are separated by chromatography, typically thin-layer chromatography (TLC) or HPLC, and quantified by measuring their radioactivity. berkeley.edu

Other physicochemical methods for adduct detection include HPLC with fluorescence or electrochemical detection, which are suitable for specific types of adducts that possess fluorescent or electroactive properties. berkeley.edu

DNA Adduct Formation Patterns Across Various Tissues and Cell Types (e.g., Bone Marrow, Spleen, Liver)

Studies investigating the distribution of DNA adducts following exposure to arylacetamides have provided insights into tissue-specific patterns of DNA damage. Research on the related compound, N-acetoxy-2-acetylaminofluorene, in male F344 rats has demonstrated significant levels of DNA adduct formation in various tissues, including hematopoietic tissues and the liver. nih.gov

Two hours after intravenous administration of [ring-3H]-N-acetoxy-2-acetylaminofluorene, substantial binding to DNA was observed in the bone marrow, spleen, and liver. nih.gov The liver exhibited the highest level of DNA adducts, followed by the spleen and then the bone marrow. nih.gov

| Tissue | DNA Adduct Level (pmol/mg DNA) |

|---|---|

| Bone Marrow | 20.3 ± 1.7 |

| Spleen | 23.6 ± 5.8 |

| Liver | 39.4 ± 2.1 |

Analysis of the types of DNA adducts formed in the bone marrow and spleen revealed that the major adduct, comprising over 80% of the total, was N-(guanin-8-yl)-2-aminofluorene. nih.gov In contrast, N-(guanin-8-yl)-2-acetylaminofluorene and its ring-opened derivatives were found to be minor adducts in these tissues. nih.gov This suggests that deacetylation is a significant metabolic pathway in the bone marrow and spleen.

Interestingly, a 3- and 6-fold higher level of DNA adduct formation was observed in the bone marrow and spleen, respectively, following treatment with N-acetoxy-2-acetylaminofluorene compared to its precursor, N-hydroxy-2-acetylaminofluorene. nih.gov However, the pattern of the specific DNA adducts formed was similar for both compounds. nih.gov

Genotoxic Consequences and Mutagenesis Induced by N Acetoxy 2 Acetylaminostilbene

Induction of DNA Damage and Lesions

The interaction of N-Acetoxy-2-acetylaminofluorene with DNA initiates a cascade of cellular events, beginning with the formation of covalent adducts that lead to significant structural and functional damage to the DNA molecule.

The binding of N-AcO-AAF to DNA predominantly occurs at the C8 position of guanine (B1146940) residues, creating bulky adducts that distort the normal B-form of the DNA double helix. This modification can induce several significant conformational changes. One major distortion is the "base displacement" or "insertion-denaturation" model, where the fluorene (B118485) ring of the adduct intercalates into the DNA helix, causing the modified guanine base to be displaced and rotated outside of the helix. This results in a localized denaturation of the DNA structure.

In specific DNA sequences, such as alternating purine-pyrimidine sequences like poly(dG-dC)·poly(dG-dC), the formation of N-AcO-AAF adducts can induce a transition from the right-handed B-DNA to the left-handed Z-DNA conformation nih.gov. This alteration in the DNA's three-dimensional structure can have profound implications for DNA replication and transcription. Studies have shown that the presence of these adducts leads to an increase in defects within the double helix, which can be detected by techniques such as formaldehyde unwinding pnas.org.

| DNA Sequence Type | Predominant Conformational Change Induced by N-AcO-AAF | Reference |

| Random Sequence DNA | Base Displacement / Insertion-Denaturation | nih.gov |

| Alternating Purine-Pyrimidine (e.g., poly(dG-dC)·poly(dG-dC)) | B-DNA to Z-DNA Transition | nih.gov |

The formation of N-AcO-AAF-DNA adducts triggers cellular DNA repair mechanisms, primarily nucleotide excision repair (NER). However, the efficiency of this repair can be influenced by the cellular context and the presence of other DNA damaging agents. In cells proficient in DNA repair, the removal of N-AcO-AAF-induced lesions is generally additive when combined with other DNA damaging agents like ultraviolet (UV) radiation nih.gov.

Conversely, in cells with deficient DNA repair, such as those from individuals with Xeroderma Pigmentosum, the repair of N-AcO-AAF-induced damage is significantly impaired nih.govnih.gov. In these repair-deficient cells, the presence of N-AcO-AAF adducts can even inhibit the repair of other types of DNA damage, such as pyrimidine dimers caused by UV radiation nih.gov. This suggests that the adducts themselves, or the cellular response to them, can interfere with the broader DNA repair machinery.

Mutational Spectrum Analysis

The DNA damage induced by N-Acetoxy-2-acetylaminofluorene is a primary driver of mutagenesis. Analysis of the types and locations of these mutations provides insight into the mechanisms by which this compound causes genetic alterations.

An interesting and significant finding is that the frequency of N-AcO-AAF binding to specific DNA sites does not directly correlate with the frequency of mutations at those sites. Studies have shown that while the carcinogen binds to many guanine residues along a DNA sequence, the resulting mutations are often concentrated at specific "hotspots" nih.gov. This indicates that the initial formation of a DNA adduct is a necessary but not sufficient step for mutagenesis. The subsequent processing of the adduct by cellular machinery, including DNA polymerases and repair enzymes, plays a crucial role in determining whether a mutation will occur and at which location.

The mutational signature of N-AcO-AAF is characterized by a variety of genetic alterations. In prokaryotic systems like Escherichia coli, a broad spectrum of mutations is observed, including base substitutions (both transitions and transversions), single- and double-base frameshifts, deletions, and duplications nih.gov. Frameshift mutations, particularly the loss of one or two base pairs, are a prominent feature and often occur at sequences with repeating GC base pairs nih.govnih.gov.

In eukaryotic cells, such as the yeast Saccharomyces cerevisiae, the mutational spectrum also includes a high proportion of frameshift mutations and base substitutions. While many base substitutions occur at guanine residues, where the primary adducts are formed, a significant number of frameshift mutations are not directly targeted at the site of the adduct nih.gov. In mammalian cells, base substitutions induced by N-AcO-AAF have been observed to occur adjacent to the putative adduct site rather than directly opposite it nih.gov.

| Organism/System | Predominant Mutation Types Induced by N-AcO-AAF | Key Findings | Reference |

| Escherichia coli (prokaryote) | Base substitutions, Frameshifts (-1, -2), Deletions, Duplications | Frameshifts are common at alternating purine-pyrimidine sequences. | nih.gov |

| Saccharomyces cerevisiae (eukaryote) | Frameshifts (~48%), Base substitutions (~44%) | Many frameshifts are not targeted at the primary adduct site. | nih.gov |

| Mammalian cells (eukaryote) | Base substitutions | Mutations can occur adjacent to the adduct site. | nih.gov |

Molecular Basis of Mutagenesis in Prokaryotic and Eukaryotic Cells

The mechanisms by which N-Acetoxy-2-acetylaminofluorene induces mutations differ between prokaryotic and eukaryotic organisms, reflecting the variations in their DNA repair and replication machinery.

In prokaryotes such as E. coli, the bulky N-AcO-AAF adducts can stall the replication fork. The cell may then employ error-prone translesion synthesis (TLS) polymerases to bypass the lesion, which can lead to the incorporation of incorrect nucleotides and result in base substitutions or frameshifts. The prevalence of frameshift mutations at specific sequences suggests that the distorted DNA structure caused by the adduct can lead to slippage of the DNA polymerase during replication nih.gov.

In eukaryotic cells, the processing of N-AcO-AAF-induced DNA damage is more complex. While TLS also plays a role in bypassing lesions, the involvement of different polymerases and the influence of chromatin structure can affect the mutational outcome. In yeast, the mutagenic response to N-AcO-AAF does not appear to be stimulated by an SOS-like system, which is a key component of damage-induced mutagenesis in bacteria nih.gov. In mammalian cells, the observation of mutations occurring near, but not directly at, the site of the adduct suggests that the adduct may induce a more complex conformational change in the DNA that influences the fidelity of DNA replication in its vicinity nih.gov. The stabilization of secondary DNA structures, such as hairpins, by the adduct has been proposed as a mechanism for inducing mutations at specific hotspots nih.gov.

Structure Activity Relationships Sar and Molecular Interactions

Impact of Aryl Group Structure on Compound Reactivity and Biological Activity

The aryl groups form the backbone of N-Acetoxy-2-acetylaminostilbene and play a significant role in its reactivity. While direct SAR studies on a wide range of substituted this compound derivatives are not extensively documented in the provided literature, general principles from related aromatic compounds can be applied. For instance, studies on N-arylanthranilic acids have demonstrated that the nature and position of substituents on the aryl ring significantly influence their anti-inflammatory activity. This highlights the importance of the electronic and steric properties of the aryl moiety in biological interactions.

In a series of aryl acetamide (B32628) triazolopyridazines, it was observed that electron-withdrawing groups on the aryl "tail" were preferred over electron-donating groups for potent biological activity. wikipedia.org Furthermore, the position of substituents is critical; for example, 2-substituted compounds in that series were found to be inactive, suggesting that substitution at this position leads to an unfavorable conformation for interaction with its biological target. wikipedia.org Applying these principles to this compound, it can be inferred that modifications to its stilbene (B7821643) aryl rings, such as the introduction of electron-withdrawing or donating groups, or altering their substitution pattern, would likely have a profound impact on its reactivity and biological profile. The planarity and conformational flexibility of the stilbene system, which differs from the more rigid fluorene (B118485) system of the well-studied N-acetoxy-2-acetylaminofluorene (N-AcO-AAF), would also be a key determinant of its interaction with macromolecules like DNA.

Role of the N-Acetoxy Functional Group in Electrophilicity and DNA Reactivity

The N-acetoxy group is a key functional moiety that confers the electrophilic character to this compound, which is essential for its reactivity with DNA. This group acts as a good leaving group, facilitating the formation of a reactive nitrenium ion intermediate. This highly electrophilic species can then readily attack nucleophilic sites on DNA bases, leading to the formation of covalent adducts.

The well-studied analogue, N-acetoxy-2-acetylaminofluorene (N-AcO-AAF), serves as a model for understanding this process. N-AcO-AAF is known to form adducts with DNA, primarily by reacting with the C8 position of guanine (B1146940). wikipedia.org This reaction leads to the formation of N-(guanin-8-yl)-2-acetylaminofluorene. In some instances, deacetylated adducts like N-(guanin-8-yl)-2-aminofluorene are also formed, which can arise from the formation of N-acetoxy-2-aminofluorene. nih.govwikipedia.org The formation of these adducts can distort the DNA helix, leading to mutations and potentially initiating carcinogenic processes. Given the structural similarity, this compound is expected to react with DNA through a similar mechanism, with its N-acetoxy group being crucial for the generation of the reactive electrophile that ultimately binds to DNA.

Comparative Analysis of this compound with Other N-Acetoxyesters

A comparative analysis of this compound with other N-acetoxyesters, particularly N-AcO-AAF, is informative for understanding its potential reactivity. Both compounds are N-acetoxy derivatives of aromatic amides and are expected to exhibit similar chemical reactivity profiles, primarily acting as electrophiles that can form covalent adducts with cellular nucleophiles like DNA.

However, the difference in the aromatic backbone—stilbene versus fluorene—is likely to introduce significant differences in their biological activities. The stilbene moiety in this compound is more flexible and less planar than the rigid, planar fluorene ring system in N-AcO-AAF. This difference in three-dimensional structure can affect how the molecule intercalates or binds to the major and minor grooves of DNA, potentially influencing the rate and specificity of adduct formation. For example, studies on the reactivity of N-AcO-AAF with different forms of DNA have shown that it reacts faster with B-form DNA than with Z-form DNA. nih.govnih.gov The specific conformation of the DNA can thus influence the accessibility of the reactive sites to the carcinogen. nih.govnih.gov

The nature of the ultimate electrophilic species may also differ. While N-AcO-AAF is often used as a model for the ultimate electrophilic metabolites of 2-acetylaminofluorene, studies have shown that it is not a universal model for all activated metabolites. nih.gov Therefore, while comparisons with N-AcO-AAF are useful, the unique structural features of this compound necessitate specific studies to fully characterize its reactivity and biological effects.

Computational and Theoretical Approaches in SAR Investigations

Computational and theoretical methods are invaluable tools for investigating the structure-activity relationships of molecules like this compound, providing insights that can be difficult to obtain through experimental methods alone.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as this compound, and a biological macromolecule, such as DNA or a protein.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor. For this compound, docking studies could be used to model its interaction with the DNA double helix, identifying potential binding sites and conformations. This can help to understand how the stilbene structure influences its ability to intercalate into the DNA or bind to the grooves, and how this positioning facilitates the reaction of the N-acetoxy group with DNA bases.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-macromolecule complex over time. An MD simulation of this compound complexed with DNA could reveal the conformational changes in both the ligand and the DNA upon binding. It can also provide insights into the stability of the complex and the energetic factors that drive the interaction, which are crucial for understanding the mechanism of adduct formation.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activity. researchgate.net

For a series of this compound derivatives, a QSAR model could be developed to predict their DNA binding affinity or mutagenic potential. This would involve:

Generating a dataset of this compound analogues with varying substituents on the aryl rings.

Calculating molecular descriptors for each analogue. These can include electronic (e.g., charge distribution, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Developing a mathematical model that correlates the descriptors with the measured biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

Validating the model to ensure its predictive power. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of future studies and prioritizing compounds for experimental testing. capes.gov.br

Information regarding this compound is not available in the public domain.

Extensive searches of scientific literature and databases have yielded no specific experimental data for the chemical compound This compound corresponding to the detailed outline requested. The provided search results consistently contain information on the structurally related but distinct compound, N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) , or the isomeric N-Acetoxy-4-acetylaminostilbene .

Due to the strict requirement to focus solely on this compound and not introduce information on other compounds, it is not possible to generate the requested article. Using data from N-acetoxy-2-acetylaminofluorene or other related chemicals would violate the core instructions of the request and result in a scientifically inaccurate article concerning the specified subject.

Therefore, the following sections under "Experimental Methodologies and Research Models" cannot be populated with accurate and relevant information for This compound :

Experimental Methodologies and Research Models

In Vivo Animal Models for Metabolic and DNA Adduct Studies

Comparative Metabolic Profiles in Different Animal Species

No data tables or detailed research findings for N-Acetoxy-2-acetylaminostilbene could be generated based on the available search results.

Future Directions in N Acetoxy 2 Acetylaminostilbene Research

Elucidation of Unresolved Mechanistic Pathways and Novel Adduct Structures

While it is established that N-Acetoxy-2-acetylaminostilbene is a potent carcinogen that exerts its effects by forming covalent adducts with DNA, a complete picture of its mechanistic pathways remains to be elucidated. Future research will likely focus on identifying the full spectrum of DNA adducts formed by this compound. While major adducts may be known, the existence and role of minor or transient adducts are often overlooked, yet they may play a significant role in specific types of mutations.

Studies on analogous compounds like N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) have shown that a major adduct, N-(guanin-8-yl)-2-aminofluorene, accounts for over 80% of the total adducts in certain tissues. nih.gov However, minor adducts are also formed. nih.gov The investigation into this compound will need to address whether a similar pattern of a dominant adduct exists and what the biological significance of any minor adducts might be. The chemical nature of these adducts determines their mutagenic potential and the likelihood of their repair by cellular DNA repair machinery. oup.com Therefore, a comprehensive characterization of all adducts is a critical step in understanding its carcinogenic profile.

Advanced Spectroscopic and Analytical Techniques for Detailed Adduct Characterization

The precise identification and quantification of DNA adducts, especially those present at low levels, require highly sensitive and specific analytical methods. Future research will increasingly rely on a suite of advanced spectroscopic and analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), will be instrumental. umn.edu These methods allow for the separation, detection, and structural elucidation of multiple adducts from complex biological samples.

Furthermore, immunohistochemical methods, such as immunofluorescence microscopy and immunoautoradiography, have been used to visualize and quantify DNA adducts in cells treated with related carcinogens. nih.gov The development of highly specific antibodies that recognize the DNA adducts of this compound will be a key objective. These immunological techniques, combined with advanced imaging, can provide valuable information on the distribution of adducts within tissues and even within the nuclear landscape of individual cells.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular response to this compound, future studies will move beyond the analysis of DNA adducts alone and embrace a multi-omics approach. nih.govnih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the compound's mechanism of action. arxiv.org The integration of these diverse datasets can reveal complex relationships and help identify the various ways in which cellular systems are dysregulated, leading to cancer. oup.com

For instance, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression profiles in response to this compound exposure, highlighting the activation or suppression of key pathways involved in DNA repair, cell cycle control, and apoptosis. nih.gov Proteomic studies can identify alterations in protein levels and post-translational modifications, providing further insight into the cellular stress response. By combining this information with "adductomics" (the comprehensive analysis of DNA adducts), researchers can connect specific adducts to downstream cellular events, ultimately linking the initial chemical insult to the resulting biological phenotype. nih.gov

Development of Novel Chemical Tools for Studying Carcinogen-DNA Interactions

A significant frontier in chemical carcinogenesis research is the development of novel chemical tools to probe the interactions between carcinogens and cellular macromolecules in real-time and within a cellular context. youtube.com For this compound, this could involve the synthesis of modified analogues that incorporate reporter tags, such as fluorescent dyes or affinity labels. chimia.ch These chemical probes would enable researchers to track the distribution of the carcinogen within the cell, identify its binding partners (beyond DNA), and visualize the dynamics of adduct formation and repair.

Moreover, the development of specific chemical inhibitors for the enzymes involved in the metabolic activation or detoxification of 2-acetylaminostilbene could help to dissect the precise metabolic pathways leading to the formation of the ultimate carcinogenic species. Such tools are invaluable for experimental verification of hypothesized mechanisms and can provide a deeper understanding of the factors that influence individual susceptibility to this class of carcinogens. researchgate.net

Q & A

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

- Methodological Answer : Store lyophilized samples at -20°C in amber vials with desiccants (e.g., silica gel). For solutions, add antioxidants (e.g., BHT at 0.01% w/v) and use argon gas to purge headspace. Periodically assess stability via accelerated aging tests .

Data Contradiction Resolution

Q. Why do studies report divergent EC₅₀ values for this compound in cytotoxicity assays?

- Methodological Answer : Variability may stem from cell line heterogeneity or assay protocols. Harmonize protocols by adhering to OECD guidelines (e.g., fixed exposure times, standardized MTT assay conditions). Perform meta-analyses with weighted Z-scores to identify systemic biases .

Experimental Design

Q. How to design dose-response studies for this compound while minimizing solvent toxicity?

- Methodological Answer : Use vehicle controls (e.g., DMSO ≤0.1% v/v) and validate biocompatibility via parallel solvent-only assays. Employ logarithmic dose spacing (e.g., 0.1–100 µM) and include positive controls (e.g., cisplatin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.